

Application Note: Scalable Synthesis of 2-Methoxybenzaldehyde Oxime

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Compound of Interest

Compound Name: 2-Methoxybenzaldehyde oxime

CAS No.: 29577-53-5

Cat. No.: B1587964

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Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **2-methoxybenzaldehyde oxime** (CAS: 29577-53-5) from

-anisaldehyde. This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical intermediate for the synthesis of isoxazoles, nitriles, and substituted amines found in various pharmacophores.

Unlike generic organic chemistry textbook descriptions, this guide focuses on process control, impurity management, and mechanistic understanding to ensure high yield (>90%) and purity suitable for downstream GMP applications.

Chemical Basis & Mechanism

The formation of oximes from aldehydes is a reversible condensation reaction involving nucleophilic attack followed by dehydration. Understanding the pH dependence of this reaction is critical for optimization.

Reaction Mechanism

The reaction proceeds via the attack of hydroxylamine on the electrophilic carbonyl carbon.

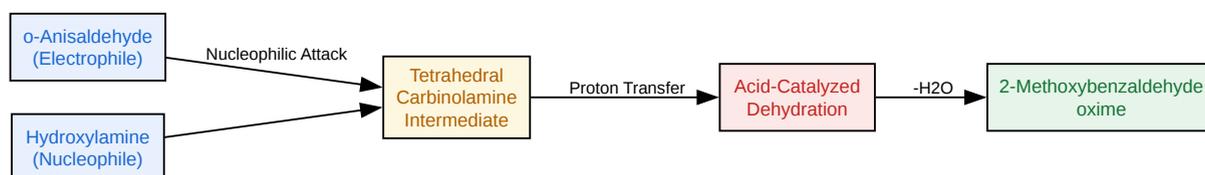
- Low pH (<3): The amine is protonated (

), rendering it non-nucleophilic. Reaction halts.

- High pH (>10): The carbonyl is less electrophilic, and side reactions (e.g., Cannizzaro) may compete.
- Optimal pH (~4.5 - 5.0): The rate of formation is highest here (Jencks' bell-shaped rate profile), but synthetic protocols often use basic conditions (pH 8-9) to drive the equilibrium forward by neutralizing the HCl salt of the hydroxylamine.

Mechanistic Pathway (Diagram)

The following diagram illustrates the stepwise conversion from the carbonyl to the oxime.[1]



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Figure 1: Mechanistic pathway of oxime formation via carbinolamine intermediate.

Experimental Protocol

Materials & Equipment

Reagent	MW (g/mol)	Equiv.[2][3][4][5]	Role
-Anisaldehyde	136.15	1.0	Substrate
Hydroxylamine HCl	69.49	1.2	Reagent
Sodium Hydroxide (2M)	40.00	2.5	Base
Ethanol (95%)	-	Solvent	Solubilizer
Ice Water	-	Quench	Precipitant

Method A: Standard Solution-Phase Synthesis

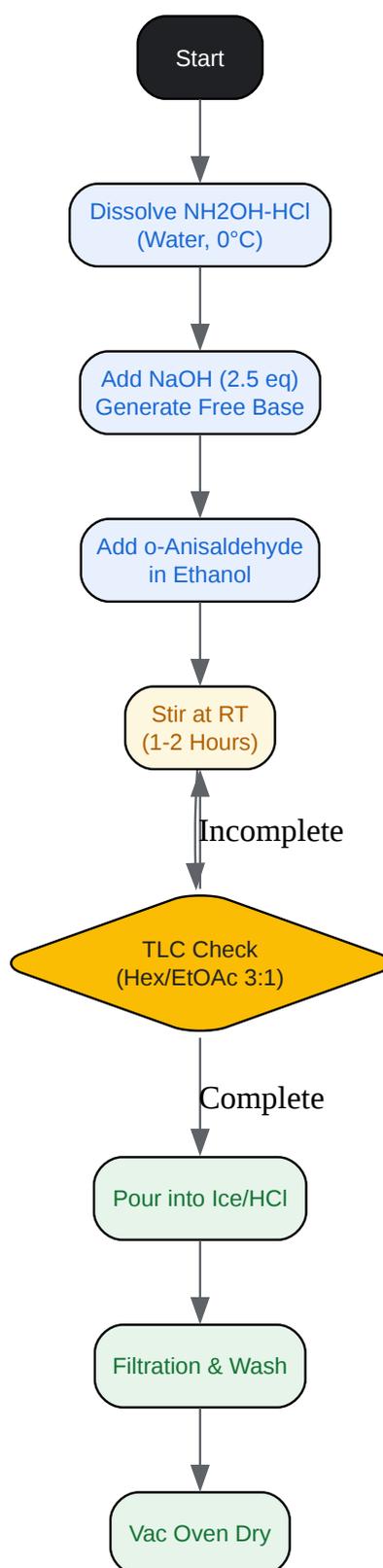
This method utilizes a basic environment to free the hydroxylamine base in situ.

Step-by-Step Procedure:

- Preparation of Reagent Solution:
 - In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.2 eq) in a minimum volume of water (approx. 2 mL per gram of salt).
 - Critical Step: Cool the solution to 0–5°C in an ice bath. Hydroxylamine free base is unstable; keeping it cool prevents decomposition.
- Base Addition:
 - Dropwise, add 2M NaOH (2.5 eq) to the hydroxylamine solution. Stir for 10 minutes.
 - Note: The solution must remain clear. If turbidity occurs, add a small amount of water.
- Substrate Addition:
 - Dissolve
-anisaldehyde (1.0 eq) in Ethanol (3 mL per gram of aldehyde).
 - Add the aldehyde solution dropwise to the stirring hydroxylamine mixture.
 - Observation: A white precipitate may form transiently and redissolve.
- Reaction:
 - Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
 - Stir vigorously for 1–2 hours.
 - Validation: Monitor by TLC (See Section 4).
- Workup & Isolation:

- Pour the reaction mixture into a beaker containing crushed ice (5x reaction volume) and 10 mL of 1M HCl (to neutralize excess base and aid precipitation).
- Stir mechanically for 15 minutes. The oxime will precipitate as a white crystalline solid.
- Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual salts.
- Purification:
 - Recrystallize from Ethanol/Water (1:1) if the melting point is below specification.
 - Dry in a vacuum oven at 40°C for 4 hours.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis of **2-methoxybenzaldehyde oxime**.

Process Control & Validation (Self-Validating System)

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Thin Layer Chromatography (TLC)

- Mobile Phase: Hexane : Ethyl Acetate (3:1)
- Visualization: UV Light (254 nm)
- Data:
 - -Anisaldehyde (): ~0.60 (Dark spot)
 - Oxime Product (): ~0.35 (Distinct spot, lower due to H-bonding capability of -OH)

Spectroscopic Validation

Technique	Diagnostic Signal	Interpretation
-NMR (DMSO-)	11.2 ppm (s, 1H)	-OH proton (disappears with shake)
8.25 ppm (s, 1H)	-CH=N- (Azomethine). Confirms conversion.	
3.82 ppm (s, 3H)	-OCH ₃ (Methoxy group remains intact).	
ABSENCE of 10.4 ppm	Disappearance of aldehyde proton confirms completion.	
Melting Point	95°C – 100°C	Sharp range indicates high purity. Lower ranges (<92°C) indicate syn/anti isomer mixtures or solvent inclusion.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oiling Out	Product precipitated too fast or ethanol concentration too high.	Re-heat mixture to dissolve oil, add water dropwise until turbid, then cool slowly with stirring.
Low Yield	Incomplete precipitation or "Cannizzaro" side reaction.	Ensure pH is not >11 during reaction. Ensure final quench is acidic (pH ~6) to maximize precipitation.
Colored Product	Oxidation of phenol impurities.	Recrystallize with a pinch of activated charcoal in ethanol.

Safety & Hazards

- Hydroxylamine HCl: Corrosive and potential skin sensitizer. Upon heating, can become unstable. Do not heat the reaction above 60°C.
- **2-Methoxybenzaldehyde oxime**: Classified as Toxic (Class 6.1, UN2811).[6] Handle in a fume hood.
- Waste Disposal: The filtrate contains hydroxylamine residues. Quench with dilute bleach (sodium hypochlorite) before disposal to destroy residual amine.

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